8-Nitro-6H-benzo[c]chromen-6-one: Chemical Properties, Synthesis, and Applications in Drug Development
8-Nitro-6H-benzo[c]chromen-6-one: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
8-Nitro-6H-benzo[c]chromen-6-one (often referred to as the 8-nitro-urolithin core or 8-nitrodibenzo[b,d]pyran-6-one) is a highly functionalized benzocoumarin derivative. In modern medicinal chemistry, the dibenzopyranone scaffold is recognized as a privileged structure, serving as a critical intermediate for the synthesis of biologically active molecules, including allosteric kinase inhibitors and synthetic urolithin analogues. This technical guide details the physicochemical properties, the causality-driven synthetic methodologies, and the pharmacological relevance of this compound for researchers and drug development professionals.
Physicochemical & Spectroscopic Properties
Understanding the structural and electronic properties of 8-nitro-6H-benzo[c]chromen-6-one is essential for downstream derivatization. The electron-withdrawing nature of the nitro group significantly alters the electron density of the top aromatic ring, which is evident in its spectroscopic data.
| Property | Value / Description |
| Chemical Name | 8-Nitro-6H-benzo[c]chromen-6-one |
| Molecular Formula | C₁₃H₇NO₄ |
| Molecular Weight | 241.19 g/mol |
| Exact Mass (HRMS) | 241.0375 g/mol (Calcd for C₁₃H₇NO₄) |
| Appearance | White solid |
| Mass Spectrometry (LC/MS) | m/z 241.9 [M+H]⁺ |
| ¹H-NMR (CDCl₃, 500 MHz) | δ 9.25 (d, J = 2.5 Hz, 1H), 8.31 (d, J = 8.5 Hz, 1H), 8.14-8.12 (m, 1H), 8.09 (dd, J = 9.0, 2.5 Hz, 1H), 7.65-7.62 (m, 1H), 7.46-7.42 (m, 2H) |
Analytical Insight: The ¹H-NMR spectrum provides a self-validating structural fingerprint. The highly deshielded doublet at δ 9.25 ppm is strictly diagnostic for the proton at the 7-position. This extreme downfield shift is caused by the combined anisotropic deshielding cone of the adjacent lactone carbonyl (C=O) and the strong inductive electron-withdrawing effect of the ortho-nitro group.
Core Synthetic Methodology: Microwave-Assisted Suzuki-Miyaura Coupling
Historically, synthesizing dibenzopyranones required multi-step processes involving harsh Lewis acids or Negishi cross-couplings that were incompatible with parallel library synthesis. To overcome this, Vishnumurthy and Makriyannis developed a highly efficient, one-step microwave-promoted protocol that combines a Suzuki-Miyaura cross-coupling with a spontaneous intramolecular lactonization ().
Protocol: One-Step Microwave-Assisted Synthesis
Objective: To synthesize 8-nitro-6H-benzo[c]chromen-6-one via tandem C–C bond formation and lactonization.
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Step 1: Reaction Assembly (Causality: Inert Atmosphere & Phase Transfer) Combine methyl 2-bromo-5-nitrobenzoate (1.0 equiv), 2-hydroxyphenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in a microwave-safe vial. Add a solvent mixture of DME/EtOH/H₂O (2:1:1 v/v/v). Causality: The biphasic solvent system is critical; DME and EtOH solubilize the organic precursors, while water dissolves the inorganic base, ensuring efficient interfacial transmetalation. Purge the vial with N₂ gas for 5 minutes before adding Pd(PPh₃)₄ (0.05 equiv) to prevent oxidative degradation of the Pd(0) active species.
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Step 2: Microwave Irradiation (Causality: Thermodynamic Overdrive) Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes. Causality: Conventional thermal heating requires hours and often stalls at the biaryl intermediate. Microwave dielectric heating provides uniform energy distribution, rapidly accelerating the rate-limiting transmetalation step and providing the thermodynamic energy required to overcome the entropic barrier of the subsequent spontaneous lactonization.
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Step 3: Workup and Isolation (Causality: Phase Separation) Cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Causality: The brine wash removes the water-soluble boronic acid byproducts and inorganic salts, while Na₂SO₄ removes residual water prior to concentration, preventing ester hydrolysis of any uncyclized intermediate.
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Step 4: Self-Validating Analytical Confirmation Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate). Validation Checkpoint: Validate the success of the tandem reaction by performing ¹H-NMR and LC/MS. The complete disappearance of the methyl ester singlet (~δ 3.9 ppm) and the appearance of the molecular ion peak at m/z 241.9 [M+H]⁺ confirm that both the cross-coupling and the lactonization (-MeOH) have successfully occurred, yielding the target compound at ~88% efficiency.
Mechanistic Pathway
The synthesis operates via a catalytic cycle where the initial C–C bond formation triggers a nucleophilic acyl substitution. The highly electron-deficient nature of the nitro-substituted aryl bromide accelerates the initial oxidative addition of Pd(0).
Mechanistic pathway of 8-nitro-6H-benzo[c]chromen-6-one synthesis via Suzuki-Miyaura coupling.
Pharmacological Relevance & Downstream Applications
The 8-nitro-6H-benzo[c]chromen-6-one scaffold is highly prized in the development of metabolic disease therapeutics, particularly in the structural deconstruction of Urolithin C ().
Urolithin C is a gut microbiome-derived metabolite of ellagic acid that has been identified as a potent, non-competitive allosteric inhibitor of Liver Pyruvate Kinase (PKL)—a primary target for treating metabolic dysfunction-associated steatotic liver disease (MASLD).
By utilizing 8-nitro-6H-benzo[c]chromen-6-one as a foundational building block, medicinal chemists can exploit the 8-nitro group as a versatile synthetic handle. Catalytic hydrogenation of the nitro group yields the corresponding 8-amino derivative. This nucleophilic amine can subsequently be derivatized into complex sulfonamides, sultams, and amides. These modifications are specifically designed to map the allosteric binding pocket of PKL, improving the molecule's cell permeability, metabolic stability, and isoform selectivity over related kinases like PKR and PKM2.
References
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Vishnumurthy K, Makriyannis A. "A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling." Journal of Combinatorial Chemistry, 2010;12(5):664-669. [Link]
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Battisti UM, Monjas L, Akladios F, et al. "Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase." Pharmaceuticals (Basel), 2023;16(5):668.[Link]
